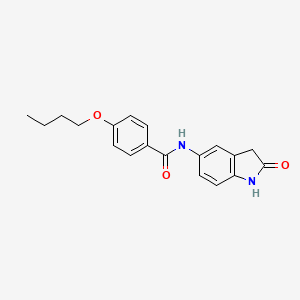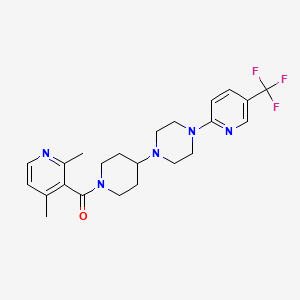
(2,4-ジメチルピリジン-3-イル)(4-(4-(5-(トリフルオロメチル)ピリジン-2-イル)ピペラジン-1-イル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2,4-Dimethylpyridin-3-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is an organic molecule composed of two aromatic rings, piperazine, and piperidine groups, bearing fluorine, methyl, and trifluoromethyl functional groups
科学的研究の応用
Chemistry
The compound can serve as a ligand in coordination chemistry, aiding in the formation of complex metal-organic frameworks.
Biology
Potential use as a precursor for pharmaceutical drugs targeting receptors or enzymes in biological pathways.
Medicine
Possible applications in drug discovery, including treatments for neurological disorders.
Industry
Can be used in materials science for creating specialized polymers or coatings due to its unique structural features.
作用機序
Target of action
Compounds with pyridine and piperazine structures are often involved in interactions with various enzymes and receptors in the body. For example, they may bind to G protein-coupled receptors or ion channels, affecting their function .
Mode of action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The specific mode of action would depend on the exact nature of the target and the compound’s structure .
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it interacts with a receptor involved in signal transduction, it could affect downstream signaling pathways and ultimately influence cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of polar groups could influence its solubility and absorption, while its metabolic stability could be affected by the presence of functional groups susceptible to enzymatic modification .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain functional groups in the compound might only be active under specific pH conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis typically involves multiple steps:
Formation of the Pyridine Derivative: : Starting from pyridine, successive methylation at the 2 and 4 positions.
Introduction of Trifluoromethyl Group: : Using electrophilic fluorination reagents on pyridine.
Formation of Piperazine and Piperidine Rings: : Starting from 1,4-Dibromobutane reacting with piperazine to form a dibromide intermediate, followed by substitution with piperidine.
Industrial Production Methods
Industrial synthesis might employ large-scale flow reactors for efficiency:
Use of automated systems to handle multi-step synthesis.
Continuous processing for steps requiring precise temperature and pressure control.
Optimization of catalyst and solvent systems for each reaction step.
化学反応の分析
Types of Reactions
The compound can undergo:
Oxidation: : Transformation of methyl groups into carboxyl groups.
Reduction: : Reduction of any ketone or aldehyde intermediates.
Substitution Reactions: : Nucleophilic aromatic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride.
Substitution: : Halogenating agents like N-bromosuccinimide.
Major Products
Oxidized derivatives, such as carboxyl-containing compounds.
Reduced alcohols from ketone reduction.
Substituted derivatives with halogens or other nucleophiles.
類似化合物との比較
Similar Compounds
(2,4-Dimethylpyridin-3-yl)(4-(5-trifluoromethyl)pyridin-2-yl)methanone: : Lacks the piperazine and piperidine moieties.
(2,4-Dimethylpyridin-3-yl)(4-(piperazin-1-yl)piperidin-1-yl)methanone: : Lacks the trifluoromethyl group.
(3-Pyridin-2-yl)(4-piperidin-1-yl)methanone: : Lacks both the methyl and trifluoromethyl groups.
Uniqueness
The presence of the trifluoromethyl group and piperazine-piperidine bridge provides unique electronic properties and potential interactions, distinguishing it from similar compounds.
There you have it! A detailed breakdown of this fascinating compound. Curious to dive deeper into any of these sections?
特性
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O/c1-16-5-8-27-17(2)21(16)22(32)31-9-6-19(7-10-31)29-11-13-30(14-12-29)20-4-3-18(15-28-20)23(24,25)26/h3-5,8,15,19H,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWLXDSPCNKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
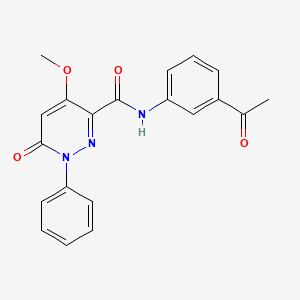
![ethyl 4-chloro-5-{(E)-[(3-hydroxypropyl)imino]methyl}-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2507449.png)


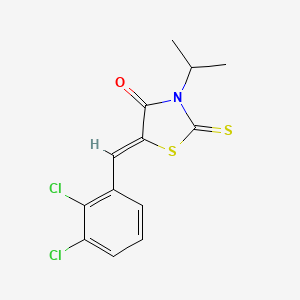
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2507456.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2507457.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
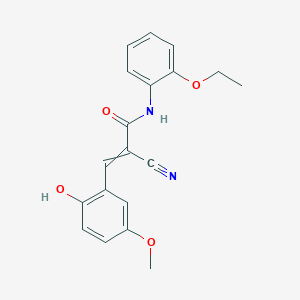
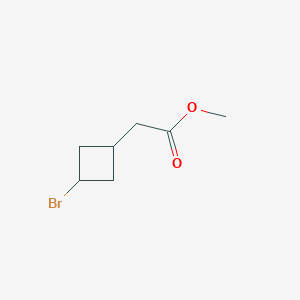
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methylpyrimidin-4-yl)-1,4-diazepane](/img/structure/B2507462.png)
![[3-Methoxy-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2507463.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)
